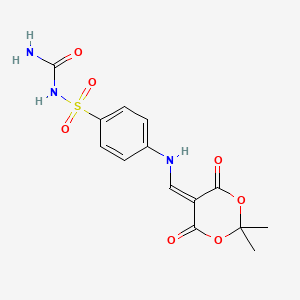

N-carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide

Description

N-Carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide is a structurally complex benzenesulfonamide derivative characterized by three key moieties:

Sulfonamide group: A classic pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) and antibacterial activity .

2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene ring: A Meldrum’s acid-derived heterocycle known for its electron-withdrawing properties and role as a reactive intermediate in synthesizing quinolones and other bioactive compounds .

This compound’s synthesis likely involves condensation of a sulfonamide precursor with a Meldrum’s acid derivative, as evidenced by analogous procedures in the literature (e.g., coupling via carbodiimides or activation with DMAP) .

Properties

IUPAC Name |

[4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl]sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O7S/c1-14(2)23-11(18)10(12(19)24-14)7-16-8-3-5-9(6-4-8)25(21,22)17-13(15)20/h3-7,16H,1-2H3,(H3,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUSACUAJXLYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)NC(=O)N)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group and a dioxane moiety. Its chemical formula can be represented as:

This structure is critical for its interaction with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, certain benzenesulfonamide compounds showed up to 94.69% inhibition of carrageenan-induced rat-paw edema at varying concentrations (1, 2, and 3 hours post-administration) . This suggests that N-carbamoyl derivatives may similarly reduce inflammation through mechanisms involving the inhibition of pro-inflammatory mediators.

2. Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been well-documented. In a study evaluating various compounds, the most potent derivative against E. coli had a minimum inhibitory concentration (MIC) of 6.72 mg/mL . Other derivatives showed comparable activity against Staphylococcus aureus, indicating that this compound might exhibit similar antimicrobial properties.

Case Study: Synthesis and Evaluation

A significant study focused on the synthesis of new benzenesulfonamide derivatives bearing carboxamide functionalities. The synthesized compounds were evaluated for their biological activities:

| Compound | Anti-inflammatory Activity (%) | MIC against E. coli (mg/mL) | MIC against S. aureus (mg/mL) |

|---|---|---|---|

| 4a | 94.69 | 6.67 | 6.45 |

| 4c | 89.66 | - | - |

| 4d | - | 6.72 | - |

| 4h | - | - | 6.63 |

This table illustrates the promising results associated with these derivatives and underscores the potential of N-carbamoyl compounds in therapeutic applications.

3. Antioxidant Activity

Additionally, some studies have indicated that sulfonamide derivatives possess antioxidant properties comparable to established antioxidants . This activity is crucial as it can mitigate oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs (Table 1), focusing on substituent variations and their implications.

Table 1: Structural and Functional Comparison of Key Analogs

Research Findings and Implications

Role of the Sulfonamide Group :

- Sulfonamide derivatives exhibit distinct binding profiles compared to benzamides or acetamides due to their stronger hydrogen-bonding capacity and acidity (pKa ~10) .

- The carbamoyl substituent in the target compound may enhance solubility compared to lipophilic analogs like N-ethyl-N-phenyl derivatives .

Impact of the Dioxane Ring: The 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene moiety acts as a ketene equivalent, enabling cyclization reactions to form quinolones, which are critical in antimicrobial and anticancer agents .

Synthetic Accessibility :

- Analogs with chloro or acetonitrile substituents (e.g., ) are synthesized via similar routes (e.g., Meldrum’s acid condensation), but yields vary based on steric and electronic effects. For instance, acetonitrile derivatives require careful pH control during workup .

Biological Relevance :

- While direct bioactivity data for the target compound is lacking, structurally related sulfonamides and dioxane derivatives are documented as protease inhibitors and intermediates in antimalarial drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.